2-Oxo-2-(oxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(oxolan-3-yl)acetic acid is a chemical compound with the molecular formula C6H8O4. This compound is a derivative of oxalic acid and is characterized by its unique structure, which includes a five-membered ring (oxolane) and a keto group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of oxolane with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process that involves the use of various reagents and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as oxalic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxalic acid derivatives
Hydroxy derivatives
Substituted derivatives
Scientific Research Applications
2-Oxo-2-(oxolan-3-yl)acetic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-2-(oxolan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biological processes.
Comparison with Similar Compounds
2-Oxo-2-(oxolan-3-yl)acetic acid is similar to other oxalic acid derivatives, such as:
Oxalic acid: A simple dicarboxylic acid with no additional functional groups.
Malonic acid: Another dicarboxylic acid with a methylene group between the carboxyl groups.
Succinic acid: A dicarboxylic acid with two methylene groups between the carboxyl groups.
Uniqueness: Unlike these compounds, this compound contains a five-membered ring, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
2-oxo-2-(oxolan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(6(8)9)4-1-2-10-3-4/h4H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAQNTXRCXOEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.